2-(benzenesulfonyl)-N-(2-phenoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-(benzenesulfonyl)-N-(2-phenoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4S/c22-20(15-26(23,24)17-11-5-2-6-12-17)21-18-13-7-8-14-19(18)25-16-9-3-1-4-10-16/h1-14H,15H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWWVDYTZUOICA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonyl)-N-(2-phenoxyphenyl)acetamide typically involves the reaction of benzenesulfonyl chloride with N-(2-phenoxyphenyl)acetamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(benzenesulfonyl)-N-(2-phenoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.
Major Products
The major products formed from these reactions include sulfone derivatives, amines, alcohols, and substituted phenoxy derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to new compounds with varied properties, making it valuable in synthetic organic chemistry.
Biological Activities
Research indicates that 2-(benzenesulfonyl)-N-(2-phenoxyphenyl)acetamide exhibits potential antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit specific enzymes and pathways crucial for cancer cell proliferation:
- Anticancer Activity : The compound has demonstrated effectiveness against various cancer cell lines, including MCF7 (breast cancer) and HepG2 (hepatocellular carcinoma), with IC50 values indicating significant potency compared to standard treatments like Doxorubicin .
- Mechanism of Action : The mechanism involves interaction with molecular targets such as enzymes or receptors. The sulfonyl group can inhibit enzyme activity by binding to active sites, while the phenoxyphenyl moiety enhances binding affinity through hydrophobic interactions .
Therapeutic Potential
Ongoing research aims to explore the therapeutic applications of this compound:
- Antimicrobial Agents : Studies have shown that derivatives can effectively inhibit bacterial growth by targeting specific bacterial enzymes .
- Analgesics : Novel derivatives have been developed that maintain analgesic properties while reducing hepatotoxicity associated with traditional analgesics like acetaminophen .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(benzenesulfonyl)-N-(2-phenoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of their activity. Additionally, the phenoxyphenyl moiety can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenoxy)phenylacetic acid: Known for its anti-inflammatory properties.
2-phenoxyethanol: Used as a preservative and solvent in various applications.
2-phenylsulfanyl-2,3-dihydro-1H-indane-1,3-dione:
Uniqueness
2-(benzenesulfonyl)-N-(2-phenoxyphenyl)acetamide stands out due to its unique combination of a benzenesulfonyl group and a phenoxyphenyl moiety, which imparts distinct chemical and biological properties
Biological Activity
2-(benzenesulfonyl)-N-(2-phenoxyphenyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a benzenesulfonyl group attached to an N-(2-phenoxyphenyl) acetamide moiety. This unique structure contributes to its interaction with various biological targets, enhancing its therapeutic potential.
The mechanism of action for this compound involves:
- Enzyme Interaction : The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, potentially inhibiting or modulating their activity.
- Hydrophobic Interactions : The phenoxyphenyl moiety can interact with hydrophobic pockets in proteins, which may enhance binding affinity and specificity .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for related sulfonamide derivatives have shown effectiveness against various bacterial strains, including E. coli and S. aureus .
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| 4d | 6.72 | E. coli |
| 4h | 6.63 | S. aureus |
| 4a | 6.67 | E. coli |
Anticancer Activity
Studies have explored the anticancer potential of related compounds, indicating that they can induce apoptosis in cancer cells:
- A study demonstrated that certain sulfonamide derivatives could inhibit cancer cell proliferation and induce apoptosis through specific signaling pathways .
Study on Cardiovascular Effects
A study evaluated the effects of benzenesulfonamide derivatives on perfusion pressure using an isolated rat heart model. Results indicated that specific derivatives could significantly decrease perfusion pressure and coronary resistance, suggesting cardiovascular implications .
Evaluation of Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of N-(benzene sulfonyl) acetamide derivatives. Compounds were tested for their ability to inhibit cyclooxygenase (COX) enzymes, leading to promising results for pain management and inflammation reduction:
- IC50 Values : Notably, some derivatives demonstrated low IC50 values, indicating high potency against COX-2 and 5-LOX enzymes .
| Compound | COX-2 IC50 (μM) | 5-LOX IC50 (μM) | TRPV1 IC50 (μM) |
|---|---|---|---|
| 9a | 0.011 | 0.046 | 0.008 |
| 9b | 0.023 | 0.31 | 0.14 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(benzenesulfonyl)-N-(2-phenoxyphenyl)acetamide, and how can reaction conditions be optimized?
- Methodology : A common approach involves coupling benzenesulfonyl chloride with N-(2-phenoxyphenyl)acetamide under weakly basic conditions (e.g., K₂CO₃) in polar aprotic solvents like acetonitrile. Reaction optimization includes monitoring via TLC, adjusting stoichiometry (e.g., 1:1.5 molar ratio of substrate to sulfonylating agent), and controlling reaction time (24–48 hours) to minimize side products . Solvent choice (e.g., DMF vs. acetonitrile) and temperature (room temperature vs. reflux) significantly impact yield .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers expect?
- Methodology :
- ¹H/¹³C NMR : Confirm the presence of the benzenesulfonyl group (aromatic protons at δ 7.5–8.0 ppm) and the acetamide moiety (CH₃CO signal at δ 2.1 ppm). The phenoxy group’s ortho-substituted protons appear as a multiplet (δ 6.8–7.3 ppm) .
- FTIR : Strong absorption bands for sulfonyl (S=O, ~1350 cm⁻¹ and 1150 cm⁻¹) and amide (N–H, ~3300 cm⁻¹; C=O, ~1650 cm⁻¹) groups .
- XRD : Single-crystal analysis resolves bond lengths (e.g., C–S bond ~1.76 Å) and dihedral angles between aromatic rings (~60–70°), critical for validating synthetic accuracy .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology : Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of skin contact, wash immediately with soap/water; for inhalation, move to fresh air. Solubility data (e.g., >61.3 µg/mL in DMSO) should guide solvent selection to minimize exposure .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility and purity data for this compound?
- Methodology : Validate purity via HPLC (C18 column, acetonitrile/water gradient) and cross-check solubility using standardized protocols (e.g., shake-flask method at 25°C). Discrepancies may arise from residual solvents (e.g., DMF) or polymorphic forms, requiring thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) .
Q. What structural features of this compound suggest potential pharmacological activity, and how can these be exploited in drug design?
- Methodology : The benzenesulfonyl group enhances metabolic stability, while the phenoxy-acetamide scaffold mimics penicillin lateral chains, suggesting antimicrobial potential . Molecular docking studies (e.g., against SARS-CoV-2 protease) can identify binding interactions. Replace substituents (e.g., fluoro at para-position) to optimize target affinity .
Q. How do synthesis routes impact crystallinity and bioactivity?
- Methodology : Microwave-assisted synthesis (e.g., 100 W, 120°C) reduces reaction time and improves crystallinity compared to conventional methods, as shown in XRD data . Crystalline forms exhibit higher thermal stability (melting point ~180–190°C) and enhanced solubility profiles, directly affecting in vitro activity .
Q. What computational strategies are effective for predicting the compound’s ADMET properties?
- Methodology : Use QSAR models (e.g., SwissADME) to predict logP (~3.5), bioavailability (Lipinski compliance), and CYP450 inhibition. Molecular dynamics simulations (50 ns trajectories) assess membrane permeability and protein binding stability .
Q. How can researchers address batch-to-batch variability in biological assay results?
- Methodology : Implement rigorous analytical validation (e.g., LC-MS purity >98%, USP standards ). Use positive controls (e.g., metominostrobin analogs ) and statistical tools (e.g., ANOVA) to differentiate true bioactivity from experimental noise.
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
